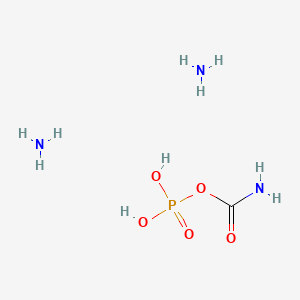

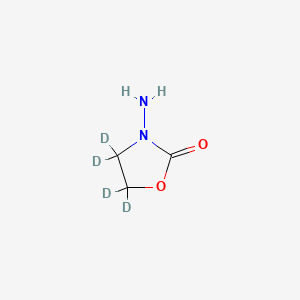

(2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid

Vue d'ensemble

Description

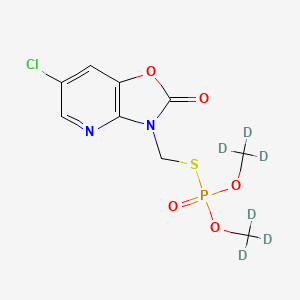

(2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid, also known as 2-chloro-N-((1H-imidazol-5-yl)methyl) propionic acid, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of many biologically active compounds, such as drugs and pesticides. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Applications De Recherche Scientifique

Antimicrobial Properties in Food Preservation

®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid: has been studied for its antimicrobial properties, which are particularly useful in food preservation. The compound can be utilized in fermentation processes where it may help inhibit the growth of foodborne pathogens such as Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus . This application is crucial for enhancing the microbiological safety of food products.

Animal Nutrition and Health

In the field of animal science, this compound has shown potential as a precursor for glucose synthesis, which is vital for animal nutrition. It can be metabolized and absorbed by animals and may play a role in alleviating negative energy balance and hypocalcemia in dairy cows, especially during the perinatal period . This application is significant for improving the health and milk production of dairy cows.

Biotechnological Synthesis

The biotechnological synthesis of ®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is an area of growing interest. The compound can be produced through fermentation, offering an environmentally friendly alternative to the petrochemical route. This method of production is not only sustainable but also allows for the generation of added-value bioproducts .

Antimicrobial Efficacy in Medical Applications

The antimicrobial efficacy of this compound extends to medical applications, where it can be used to combat infections caused by various bacteria. Its ability to produce organic acids and biomass during fermentation can be harnessed to create treatments that have a strong and specific activity against certain pathogens .

Mold Inhibition in Feed

®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid: serves as a mold inhibitor in animal feed. It can be hydrolyzed into propionic acid and calcium in the rumen, providing a safe and effective way to prevent mycotoxin production in feed on hot weather days .

Rumen Development in Calves

The compound’s role in rumen development is another promising application. It can regulate rumen development in calves, which is essential for their growth and overall health. This application is particularly beneficial in the early stages of a calf’s life, where proper nutrition and development are critical .

Chemical Synthesis

In chemical synthesis, ®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can be used as a building block for various chemical reactions. It can be employed to produce different esters and derivatives, which have applications in pharmaceuticals and other industries .

Mécanisme D'action

Target of Action

It is known that propionic acid derivatives, such as this compound, often target enzymes involved in inflammatory responses .

Mode of Action

It is known that the r-enantiomers of propionic acid derivatives have anti-inflammatory and analgesic activities

Biochemical Pathways

Propionate, a related compound, can be produced via various metabolic pathways, including fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways

Result of Action

Given its potential anti-inflammatory and analgesic activities , it may help to alleviate symptoms of inflammation and pain at the molecular and cellular levels.

Action Environment

It is known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Propriétés

IUPAC Name |

(2R)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLQYMHAXPPICX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652516 | |

| Record name | (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17561-27-2 | |

| Record name | (αR)-α-Chloro-1H-imidazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17561-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)

![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)